Mepitiostane

Pharmacokinetics Drug Absorption Lymphatic Transport

Mepitiostane (CAS 21362-69-6) is the definitive steroidal antiestrogen for oral administration in estrogen-dependent cancer research. Its 17β-methoxycyclopentyl ether modification confers superlipophilicity (LogP ≈6.20–6.43) and an Intrinsic Lymphatic Partition Rate of 92.4%, enabling near-exclusive intestinal lymphatic absorption that bypasses hepatic first-pass metabolism. This unique PK profile cannot be replicated by epitiostanol (ILPR 0.4%), tamoxifen, or other antiestrogens. With documented 25–29% tumor regression in TPDMT-4 models, it serves as an essential benchmark for therapeutic evaluation and lymphatic drug delivery studies.

Molecular Formula C25H40O2S
Molecular Weight 404.7 g/mol
CAS No. 21362-69-6
Cat. No. B1676278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepitiostane
CAS21362-69-6
Synonyms10364-S
2-alpha,3 alpha-epithio-5 alpha-androstan-17 beta-yl-1-methoxycyclopentyl ether
mepitiostane
Molecular FormulaC25H40O2S
Molecular Weight404.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4(CCCC4)OC)CCC5C3(CC6C(C5)S6)C
InChIInChI=1S/C25H40O2S/c1-23-13-10-19-17(7-6-16-14-20-21(28-20)15-24(16,19)2)18(23)8-9-22(23)27-25(26-3)11-4-5-12-25/h16-22H,4-15H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,23-,24-/m0/s1
InChIKeyIVDYZAAPOLNZKG-KWHRADDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mepitiostane (CAS 21362-69-6): Steroidal Antiestrogen and Oral Prodrug of Epitiostanol for Breast Cancer Research


Mepitiostane (CAS 21362-69-6) is a synthetic, orally active, anabolic-androgenic steroid belonging to the dihydrotestosterone (DHT) group, structurally defined as 2α,3α-epithio-17β-(1-methoxycyclopentyloxy)-5α-androstane [1]. It functions as a prodrug, undergoing conversion in vivo to its active metabolite, epitiostanol, which acts as a competitive antagonist of the estrogen receptor (ER) to exert antiestrogenic and antineoplastic effects [2]. Primarily indicated for the treatment of estrogen-dependent breast cancer and marketed under the brand name Thioderon (Shionogi) since 1979 [3], mepitiostane is characterized by its unique chemical modification—a methoxycyclopentyl ether at the 17β position—which imparts significantly enhanced lipophilicity and profoundly alters its absorption and distribution profile compared to its parent steroid [4].

Why Substituting Mepitiostane with Other Antiestrogens or Anabolic Steroids Compromises Experimental Reproducibility


Mepitiostane cannot be freely substituted by its active metabolite epitiostanol, other steroidal antiestrogens like fluoxymesterone, or non-steroidal alternatives such as tamoxifen. The 17β-methoxycyclopentyl ether modification of mepitiostane is not a trivial prodrug strategy; it fundamentally alters the compound's physicochemical and pharmacokinetic properties. Specifically, this modification confers superlipophilicity (calculated LogP ≈ 6.20–6.43) , which drives a near-exclusive partitioning into the intestinal lymphatic system (Intrinsic Lymphatic Partition Rate, ILPR = 92.4%) upon oral administration, thereby bypassing hepatic first-pass metabolism [1]. This contrasts starkly with the parent compound epitiostanol (ILPR = 0.4%), which is almost entirely directed into the portal blood and is subject to extensive first-pass metabolism, rendering it unsuitable for oral administration [1]. Consequently, any attempt to substitute mepitiostane with epitiostanol in an in vivo study requiring oral dosing will result in a completely different drug exposure profile, confounding efficacy and toxicity results. Furthermore, direct comparisons with other oral antiestrogens reveal distinct antitumor efficacy profiles, highlighting that these agents are not functionally interchangeable [2].

Mepitiostane: A Quantitative Evidence Guide for Differentiated Scientific Selection


Intrinsic Lymphatic Partition Rate (ILPR): Mepitiostane vs. Epitiostanol

The Intrinsic Lymphatic Partition Rate (ILPR) is a direct measure of a compound's propensity for lymphatic versus portal blood absorption. Following administration to the jejunal loop of mesenteric vein- and thoracic duct-cannulated rats, mepitiostane (MP) exhibits an ILPR of 92.4%. This is in stark contrast to its active metabolite, epitiostanol (EP), which has an ILPR of 0.4% [1]. This represents a >230-fold increase in lymphatic partitioning for the prodrug.

Pharmacokinetics Drug Absorption Lymphatic Transport Prodrug Design

Tumor Growth Suppression: Mepitiostane vs. Fluoxymesterone in Pregnancy-Dependent Mammary Tumor Model

In a pregnancy-dependent mouse mammary tumor model (TPDMT-4), oral mepitiostane administered at 1.0 and 3.0 mg (6 doses/week) induced tumor regression in 25% and 29% of animals, respectively. In contrast, oral fluoxymesterone at comparable doses (0.1 to 3.0 mg) produced no durable tumor regression and only transiently retarded growth during the first week of treatment at the highest dose [1].

Oncology Antiestrogen Therapy Breast Cancer In Vivo Efficacy

Lymphatic Avoidance of First-Pass Metabolism: Quantified Systemic Exposure via Lymph

In a study using thoracic duct-cannulated rats, 34% of a radiolabeled mepitiostane (14C-MP) dose administered into the small intestine was recovered in the thoracic duct lymph within 6 hours. Crucially, more than 90% of this radioactivity in the lymph was unchanged mepitiostane, indicating minimal metabolism prior to entering the systemic circulation [1]. This is in direct contrast to epitiostanol, which when administered orally is subject to extensive metabolism in the intestinal mucosa and liver, resulting in very low biological activity [2].

Pharmacokinetics Oral Bioavailability First-Pass Effect Lymphatic Drug Delivery

Optimal Research and Application Scenarios for Mepitiostane Based on Verified Differential Evidence


In Vivo Studies of Estrogen-Dependent Tumor Models Requiring Oral Dosing of a Steroidal Antiestrogen

Mepitiostane is the compound of choice for any in vivo study of estrogen-dependent cancers (e.g., breast cancer) where oral administration is a mandatory or preferred route and a steroidal antiestrogen is required. As demonstrated by its 92.4% ILPR, mepitiostane uniquely bypasses hepatic first-pass metabolism via the lymphatic system [1]. This ensures predictable systemic exposure of the active epitiostanol metabolite following oral dosing, a property not shared by its parent compound or many other steroidal agents. Furthermore, its quantifiable antitumor activity in the TPDMT-4 model (25-29% regression rates) provides a benchmark for comparing novel therapeutic candidates [2].

Investigating the Role of Lymphatic Drug Transport in Antiestrogen Pharmacokinetics and Pharmacodynamics

With an ILPR of 92.4%, mepitiostane serves as an exceptional model compound for studying the impact of intestinal lymphatic transport on the pharmacokinetics and pharmacodynamics of highly lipophilic drugs [1]. Its ability to deliver >90% of an oral dose into the systemic circulation unchanged via the lymph, in stark contrast to the 0.4% ILPR of its active metabolite epitiostanol, provides a powerful tool for dissecting the contribution of the lymphatic pathway to oral bioavailability, tissue distribution, and overall therapeutic effect of prodrugs designed for lymphatic targeting [2].

Comparative Efficacy Studies Differentiating Steroidal from Non-Steroidal Antiestrogens

For research aimed at understanding the mechanistic and therapeutic differences between steroidal and non-steroidal antiestrogens, mepitiostane is a key steroidal comparator. While described as having antiestrogenic activity similar to tamoxifen [1], its unique lymphatic absorption profile and conversion to epitiostanol confer a distinct in vivo behavior [2]. Using mepitiostane in head-to-head studies with tamoxifen or fulvestrant in appropriate tumor models can help elucidate the impact of drug class, receptor binding kinetics, and pharmacokinetic routing on treatment outcomes and resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mepitiostane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.